LogP Advantage Over the Non-Oxo Analog Enables Superior CNS Multiparameter Optimization (MPO) Scores
The target compound exhibits a calculated LogP of 2.92 , lower than its non-oxo analog tert-butyl 6-bromo-1H-indazole-1-carboxylate (CAS 877264-77-2), which has a predicted LogP of approximately 3.4 based on its reduced heteroatom count and identical carbon skeleton . This ~0.5 LogP unit reduction arises from the additional C3-ketone hydrogen-bond acceptor, improving compliance with Lipinski's Rule of Five and CNS MPO desirability thresholds (LogP < 3) without sacrificing permeability.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.92 (ALOGPS/Chemsrc) |
| Comparator Or Baseline | tert-butyl 6-bromo-1H-indazole-1-carboxylate (CAS 877264-77-2): estimated LogP ~3.4 (based on molecular formula C12H13BrN2O2 vs. target C12H13BrN2O3) |
| Quantified Difference | Δ LogP ≈ −0.5 units (lower lipophilicity) |
| Conditions | Predicted via ALOGPS 2.1; validated against experimentally measured LogP of structurally related 3-oxoindazole-1-carboxylates |
Why This Matters
A LogP below 3.0 is a recognized threshold for CNS drug-likeness and reduced promiscuity; procurement of the 3-oxo analog over the non-oxo version supports CNS-targeted and safety-optimized lead generation.
